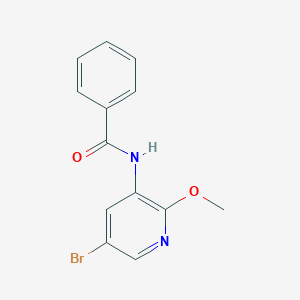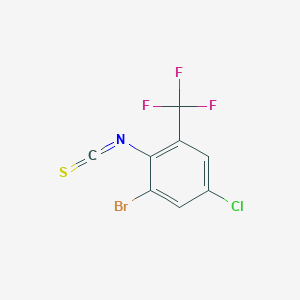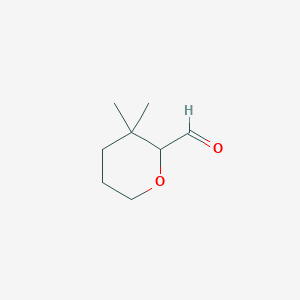
3,3-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is an organic compound with the molecular formula C8H12O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with appropriate aldehydes under acidic conditions. The reaction typically proceeds via an intramolecular cyclization mechanism, forming the desired tetrahydropyran ring structure .
Industrial Production Methods
In industrial settings, the synthesis of tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde often involves the use of catalytic processes. For example, the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum or lanthanide triflates as catalysts can yield high-purity tetrahydropyran derivatives . These methods are favored for their efficiency and scalability.
化学反応の分析
Types of Reactions
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
科学的研究の応用
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various transformations. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
3,4-Dihydro-2H-pyran: A precursor to tetrahydropyran derivatives.
2H-Pyran-2-carboxaldehyde: A related compound with a similar structure but different reactivity.
Uniqueness
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various synthetic and industrial applications .
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
3,3-dimethyloxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-5-10-7(8)6-9/h6-7H,3-5H2,1-2H3 |
InChIキー |
ASTGDTCYHJOWCT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCOC1C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


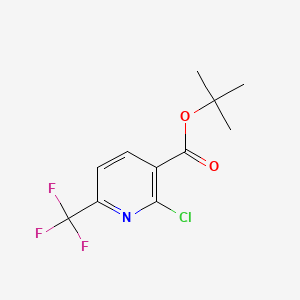
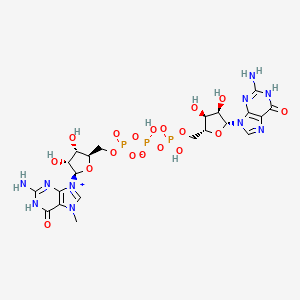
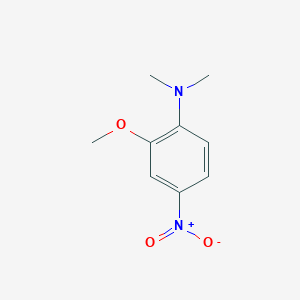
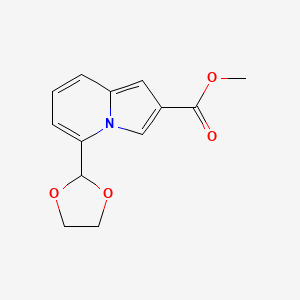
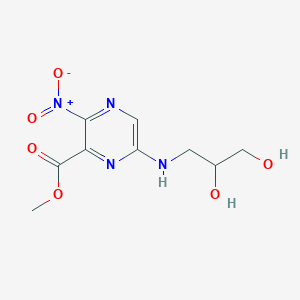

![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
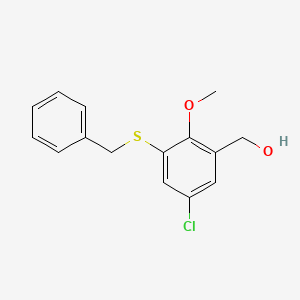
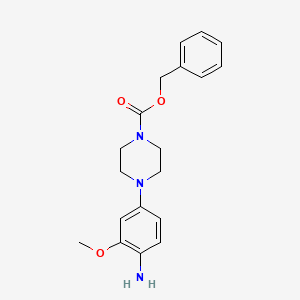
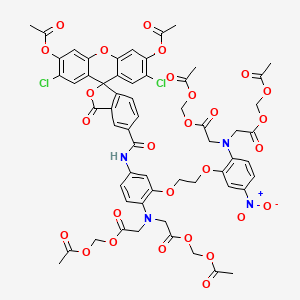
![ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B13915639.png)
